N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions. The ethoxyphenyl and trimethoxybenzamide moieties are then introduced through subsequent reactions, often involving nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its potential biological activity has led to investigations into its use as a pharmaceutical agent, particularly in the development of new drugs.
Medicine: Research has explored its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The oxadiazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, known for its analgesic and antipyretic properties.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic, structurally related to phenacetin.
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Uniqueness
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of an oxadiazole ring with ethoxyphenyl and trimethoxybenzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H21N3O6 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O6/c1-5-28-14-8-6-12(7-9-14)17-19(23-29-22-17)21-20(24)13-10-15(25-2)18(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) |
InChI Key |
FLZGPVXSIDDDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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